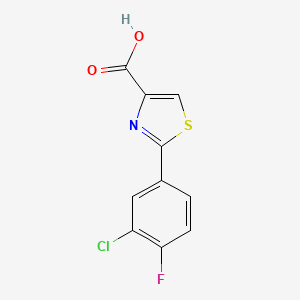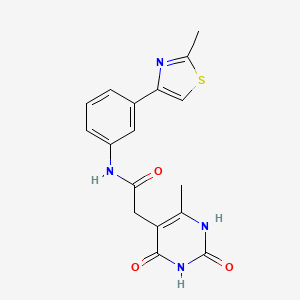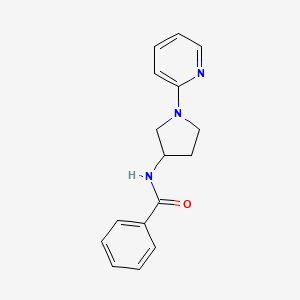![molecular formula C23H24N4O4 B2805992 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034584-91-1](/img/structure/B2805992.png)
3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a triazole derivative. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a piperidin-4-yl derivative with a triazole derivative. The exact method would depend on the specific substituents and conditions .Molecular Structure Analysis
The molecule contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. Piperidines can also undergo various reactions such as acylation, alkylation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Some general properties of triazoles include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activities
- The synthesis of various 1,2,4-triazole derivatives, which includes compounds similar to the specified chemical, has been studied for antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial Activity of Novel Oxadiazoles
- A series of 1,2,4-triazole derivatives, including 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, were synthesized. These compounds exhibited significant antibacterial activity and moderate antifungal activity compared to standard drugs (Vankadari et al., 2013).
Development of Antifungal Agents
- Novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, bearing 1,2,3-triazole and piperidine ring, were synthesized and evaluated as antifungal agents. Some compounds in this series showed comparable activity to miconazole against various fungi (Sangshetti & Shinde, 2011).
Synthesis and Evaluation for Therapeutic Applications
Synthesis of Piperidine Derivatives with Antagonist Activity
- The synthesis of 4-(benzo[b]furan-3-yl)piperidines and similar compounds has been described, showing potent 5-HT2 antagonist activity in vitro. This highlights the potential therapeutic application of such derivatives (Watanabe et al., 1993).
Reactivity Properties and Pharmaceutical Applications
- A study focused on the local reactive properties of a triazole derivative (APMT), a compound structurally similar to the specified chemical, revealing significant stability at temperatures higher than the human body temperature, indicating potential practical applications for pharmaceutical purposes (Al-Ghulikah et al., 2021).
Molecular Docking Studies as EGFR Inhibitors
- Benzimidazole derivatives bearing 1,2,4-triazole, studied for their anti-cancer properties, showed the most stable states in thione form. These compounds exhibit potential as EGFR inhibitors, crucial for cancer therapy (Karayel, 2021).
Efficient Synthesis of Antifungal and Antituberculosis Agents
- A series of 3‐[1,2,4]triazol‐5‐yl 4‐thiazolidinones were synthesized and exhibited potent antifungal and antituberculosis activities. This demonstrates the significant potential of such compounds in treating infectious diseases (El Bialy et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-4-2-3-5-18(15)27-21(24-25-23(27)29)12-16-8-10-26(11-9-16)22(28)17-6-7-19-20(13-17)31-14-30-19/h2-7,13,16H,8-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXVWTYYZAAWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)
![7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2805913.png)
![N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805915.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)
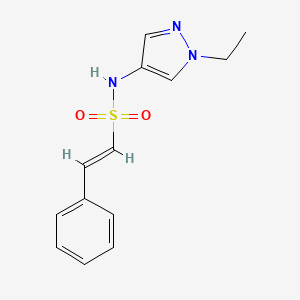
![7-Fluoro-2-methyl-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2805922.png)
![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)
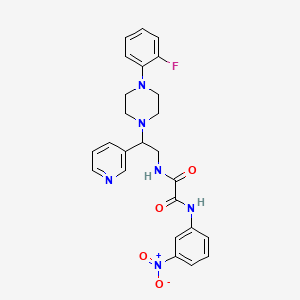
![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)
